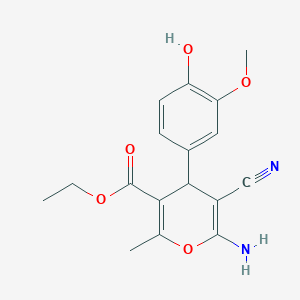![molecular formula C21H14Cl2N2O B10879263 2-{4-[(2,4-Dichlorobenzyl)oxy]phenyl}quinoxaline](/img/structure/B10879263.png)
2-{4-[(2,4-Dichlorobenzyl)oxy]phenyl}quinoxaline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-{4-[(2,4-ジクロロベンジル)オキシ]フェニル}キノキサリン: は、以下の分子式を持つ化学化合物です。
C21H14Cl2N2O
(ChemSpider ID: 5633469). キノキサリンファミリーに属し、2,4-ジクロロベンジルエーテル部分を持つフェニル基で置換されたキノキサリンコアを含んでいます。準備方法
Synthetic Routes: The synthetic preparation of this compound involves several steps. One common approach is the reaction of 2,4-dichlorobenzyl chloride with 2-aminophenol, followed by cyclization to form the quinoxaline ring. The detailed synthetic route would require specific reagents and conditions, which can vary based on the literature source.
Industrial Production Methods: While I don’t have specific industrial production methods for this compound, it’s likely that large-scale synthesis would involve optimized processes to improve yield, safety, and cost-effectiveness.
化学反応の分析
Reactivity: 2-{4-[(2,4-Dichlorobenzyl)oxy]phenyl}quinoxaline can undergo various chemical reactions, including:
Oxidation: It may be susceptible to oxidation under appropriate conditions.
Reduction: Reduction reactions could modify its functional groups.
Substitution: The phenyl and quinoxaline rings may undergo substitution reactions.
Common Reagents and Conditions: Specific reagents and conditions depend on the desired reaction. For example:
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas.
Substitution: Various nucleophiles (e.g., amines, alkoxides) can be used.
Major Products: The major products formed during these reactions would include derivatives of this compound, such as substituted quinoxalines or phenyl derivatives.
科学的研究の応用
This compound has diverse applications:
Chemistry: It serves as a building block for designing novel organic molecules.
Biology: Researchers explore its interactions with biological targets.
Medicine: Investigations focus on potential therapeutic properties.
Industry: It may find use in materials science or as a precursor for other compounds.
作用機序
The exact mechanism by which 2-{4-[(2,4-Dichlorobenzyl)oxy]phenyl}quinoxaline exerts its effects remains an active area of research. It likely involves interactions with specific receptors or enzymes.
類似化合物との比較
While I don’t have a direct list of similar compounds, researchers often compare it to related quinoxalines or benzyl ethers. Its uniqueness lies in the specific combination of substituents.
特性
分子式 |
C21H14Cl2N2O |
|---|---|
分子量 |
381.3 g/mol |
IUPAC名 |
2-[4-[(2,4-dichlorophenyl)methoxy]phenyl]quinoxaline |
InChI |
InChI=1S/C21H14Cl2N2O/c22-16-8-5-15(18(23)11-16)13-26-17-9-6-14(7-10-17)21-12-24-19-3-1-2-4-20(19)25-21/h1-12H,13H2 |
InChIキー |
BRZGUMQSQPPKII-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C2C(=C1)N=CC(=N2)C3=CC=C(C=C3)OCC4=C(C=C(C=C4)Cl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-(1,3-benzoxazol-2-ylsulfanyl)-N'-{(3Z)-2-oxo-1-[(1,3,3-trimethyl-6-azabicyclo[3.2.1]oct-6-yl)methyl]-1,2-dihydro-3H-indol-3-ylidene}acetohydrazide](/img/structure/B10879182.png)
![2-methyl-N'-[(quinolin-2-ylsulfanyl)acetyl]benzohydrazide](/img/structure/B10879195.png)
![2-(3-nitrophenyl)-2-oxoethyl 1,3-dioxo-2-[3-(quinoxalin-2-yl)phenyl]-2,3-dihydro-1H-isoindole-5-carboxylate](/img/structure/B10879198.png)
![1-[4-(Azepan-1-yl)piperidin-1-yl]-2-(naphthalen-2-yloxy)ethanone](/img/structure/B10879199.png)
![(2Z)-2-(4-butoxybenzylidene)[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one](/img/structure/B10879204.png)

![N'-{(3Z)-5-bromo-1-[(dibutylamino)methyl]-2-oxo-1,2-dihydro-3H-indol-3-ylidene}pyridine-2-carbohydrazide](/img/structure/B10879230.png)
![6,7-dimethoxy-3-[(3-methylphenyl)amino]-2-benzofuran-1(3H)-one](/img/structure/B10879234.png)
![N-{2-[(5-Nitropyridin-2-YL)amino]ethyl}-2-[(1-phenyl-1,2,4-triazol-3-YL)sulfanyl]acetamide](/img/structure/B10879246.png)
![4-Methoxy-N-[N'-(4-methoxy-benzoyl)-hydrazinocarbothioyl]-benzamide](/img/structure/B10879247.png)

![N-({2-[(5-chloro-2-methoxyphenyl)carbonyl]hydrazinyl}carbonothioyl)-3,4-difluorobenzamide](/img/structure/B10879250.png)

![N-(4-acetylphenyl)-2-[(5-cyano-4-oxo-6-phenyl-1H-pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B10879267.png)
